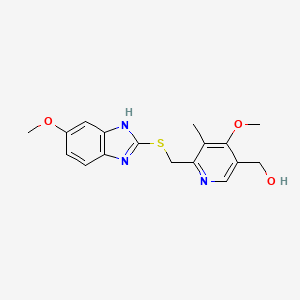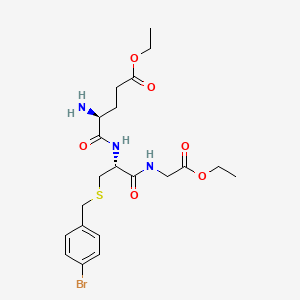
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and a carboxylic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester typically involves the reaction of thiomorpholine with a suitable carboxylic acid derivative. One common method is the esterification of thiomorpholine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ester group can undergo hydrolysis, releasing the active thiomorpholine derivative, which then exerts its biological effects.
Comparación Con Compuestos Similares
Thiomorpholine-3-carboxylic acid: Similar structure but lacks the ester group.
Thiomorpholine-4-carboxylic acid methyl ester: Similar ester functionality but different ring position.
5-Oxo-2-thiomorpholinecarboxylic acid methyl ester: Similar ester and carbonyl groups but different ring position.
Uniqueness: (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of both a thiomorpholine ring and a carboxylic acid ester group. This combination of features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
118903-82-5 |
|---|---|
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.202 |
Nombre IUPAC |
methyl (3S)-5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-10-6(9)4-2-11-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clave InChI |
RDOYROJGNXKEDB-SCSAIBSYSA-N |
SMILES |
COC(=O)C1CSCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)






![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)

